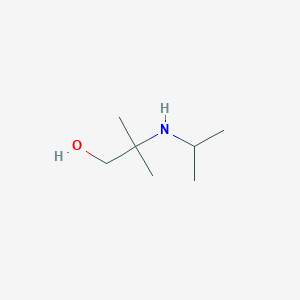

2-Methyl-2-(propan-2-ylamino)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-(propan-2-ylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with weak basic properties and is used primarily in research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-2-(propan-2-ylamino)propan-1-ol involves the reaction of propylene oxide with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation to achieve the desired product purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(propan-2-ylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Beta-Adrenergic Blockers

One significant application of 2-Methyl-2-(propan-2-ylamino)propan-1-ol is in the synthesis of beta-adrenergic blockers. These compounds are vital in treating cardiovascular conditions such as hypertension and arrhythmias. The propanolamine moiety present in this compound allows for the modification and development of new beta-blockers with improved efficacy and reduced side effects .

1.2 Neurological Research

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies involving animal models have shown that compounds with similar structures can help mitigate neurodegenerative diseases by modulating neurotransmitter levels and improving synaptic function .

Chemical Synthesis Applications

2.1 Intermediate in Organic Synthesis

this compound serves as an intermediate in various organic synthesis pathways. It can be transformed into other valuable chemical entities through reactions such as alkylation, acylation, or amidation. For instance, it can be used to synthesize more complex amines or alcohols, which are essential in the production of agrochemicals and pharmaceuticals .

2.2 Synthesis of Coordination Compounds

This compound has also been utilized in the preparation of coordination complexes with transition metals. Such complexes are important for catalysis and materials science applications due to their unique electronic properties and stability under various conditions .

Biochemical Reagent Applications

3.1 Buffer Solutions

In biochemical laboratories, this compound is used to prepare buffer solutions that maintain pH stability during enzymatic reactions. Its ability to act as a weak base makes it suitable for applications requiring precise pH control .

3.2 Solvent for Extraction Processes

The compound is also employed as a solvent in extraction processes for isolating various biomolecules from natural sources due to its favorable solubility characteristics .

Toxicological Considerations

While this compound has many beneficial applications, it is important to note that it poses certain toxicological risks. It has been classified as harmful to aquatic life and can cause skin irritation upon contact . Therefore, handling this compound requires appropriate safety measures to mitigate exposure risks.

Case Studies

5.1 Development of Novel Beta-blockers

A recent study focused on synthesizing new beta-blockers using this compound as a starting material demonstrated promising results in terms of binding affinity and selectivity towards beta-receptors compared to existing drugs on the market .

5.2 Neuroprotective Studies

In another case study, researchers investigated the neuroprotective effects of derivatives synthesized from this compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death, highlighting its potential therapeutic application in neurodegenerative diseases .

Mecanismo De Acción

The mechanism by which 2-Methyl-2-(propan-2-ylamino)propan-1-ol exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, altering their activity and influencing metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Amino-2-methyl-2-propanol

- 2-Hydroxyisobutylamine

- 2-Methyl-2-hydroxypropylamine

Uniqueness

Compared to similar compounds, 2-Methyl-2-(propan-2-ylamino)propan-1-ol has unique properties that make it particularly useful in specific applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-Methyl-2-(propan-2-ylamino)propan-1-ol, also known as a derivative of propanolamine, is an organic compound with significant biological activities. This article explores its chemical properties, mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C5H13NO

Molecular Weight: 103.17 g/mol

IUPAC Name: 2-Methyl-2-(methylamino)propan-1-ol

Physical Properties:

- Melting Point: 49 °C

- Boiling Point: 162 °C at 760 mmHg

- Density: 0.878 g/cm³

This compound functions primarily as a ligand for various enzymes, influencing their activity and metabolic pathways. Its structure allows it to interact with specific molecular targets, which can modulate enzymatic reactions and metabolic processes. This compound is particularly noted for its role in:

- Enzyme Interactions: It has been used in studies to understand enzyme kinetics and inhibition mechanisms.

- Metabolic Pathways: Research indicates its involvement in various metabolic pathways, potentially affecting physiological processes.

Biological Activities

The compound has demonstrated various biological activities, including:

-

Antioxidant Activity:

- Exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

-

Neuroprotective Effects:

- Preliminary studies suggest potential neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases.

-

Cardiovascular Effects:

- Investigated for its role in modulating heart rate and blood pressure through its interaction with adrenergic receptors.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Potential benefits in neurodegenerative diseases | |

| Cardiovascular | Modulates heart rate and blood pressure |

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that this compound significantly reduced apoptosis rates and improved cell viability compared to control groups. The mechanism was attributed to the modulation of intracellular signaling pathways related to oxidative stress response.

Case Study: Cardiovascular Impact

Research conducted on animal models assessed the cardiovascular effects of this compound. The findings revealed that administration of the compound led to a notable decrease in heart rate and blood pressure, suggesting potential applications in treating hypertension or arrhythmias.

Future Directions

Ongoing research is focusing on:

- Therapeutic Applications: Exploring its potential as a therapeutic agent in various diseases.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.

Propiedades

IUPAC Name |

2-methyl-2-(propan-2-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)8-7(3,4)5-9/h6,8-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSRNAWJDQGJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.